molecular formula C19H40ClN3O2 B14689489 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride CAS No. 24269-79-2

1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride

Cat. No.: B14689489
CAS No.: 24269-79-2
M. Wt: 378.0 g/mol
InChI Key: ANGBBZOWVCMTFF-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine ring structure

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the diisobutylaminoethyl group and the isobutyl ester. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

24269-79-2

Molecular Formula

C19H40ClN3O2

Molecular Weight

378.0 g/mol

IUPAC Name

2-methylpropyl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H39N3O2.ClH/c1-16(2)13-21(14-17(3)4)8-7-20-9-11-22(12-10-20)19(23)24-15-18(5)6;/h16-18H,7-15H2,1-6H3;1H

InChI Key

ANGBBZOWVCMTFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCN1CCN(CC1)C(=O)OCC(C)C)CC(C)C.Cl

Origin of Product

United States

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